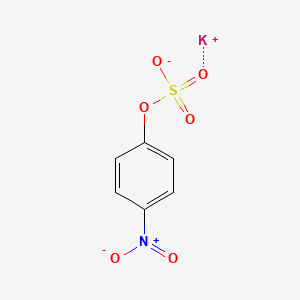
Potassium p-Nitrophenyl Sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-Nitrophenyl Sulphate, also known as 4-Nitrophenyl Sulfate potassium salt, is a chemical compound with the molecular formula NO2C6H4OSO2OK and a molecular weight of 257.26 g/mol . It is commonly used as a chromogenic substrate for arylsulfatases, which are enzymes that hydrolyze sulfate esters . This compound is known for its ability to release p-nitrophenol upon enzymatic cleavage, which can be quantified by colorimetric detection at 400 nm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium p-Nitrophenyl Sulphate can be synthesized through the reaction of p-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium p-Nitrophenyl Sulphate undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by arylsulfatases to release p-nitrophenol.
Reduction: Catalytic reduction of the nitro group to form amino derivatives.
Substitution: Nucleophilic substitution reactions involving the sulfate ester group.
Common Reagents and Conditions
Aryl Sulfatases: Enzymes used for hydrolysis reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
p-Nitrophenol: Formed during hydrolysis.
Amino Derivatives: Formed during reduction reactions.
Aplicaciones Científicas De Investigación
Potassium p-Nitrophenyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study arylsulfatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .
Comparación Con Compuestos Similares
Potassium p-Nitrophenyl Sulphate can be compared with other similar compounds, such as:
Potassium p-Tolyl Sulfate: Similar in structure but with a methyl group instead of a nitro group.
4-Nitrocatechol Sulfate Dipotassium Salt: Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its chromogenic properties, making it an ideal substrate for colorimetric enzyme assays . Its ability to release p-nitrophenol upon enzymatic cleavage allows for easy quantification of enzyme activity .
Propiedades
Fórmula molecular |
C6H4KNO6S |
|---|---|
Peso molecular |
257.26 g/mol |
Nombre IUPAC |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
BITVAZYUWRLLCN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
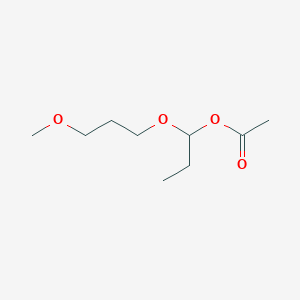

![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)

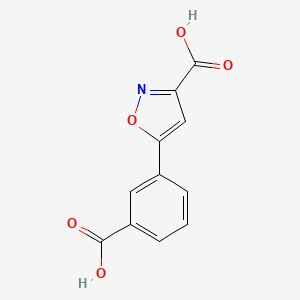

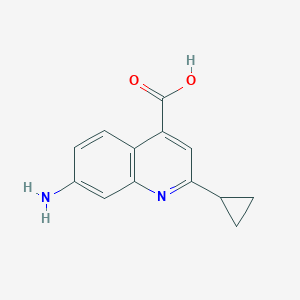
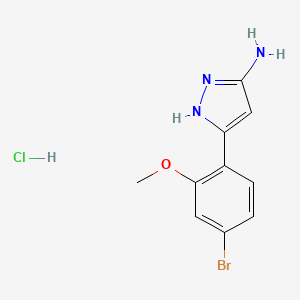
![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)

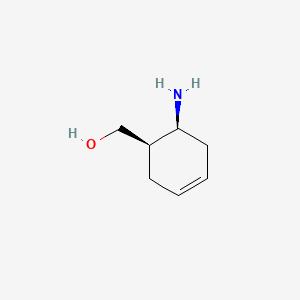
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
